N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Differentiation

This is the precise meta-substituted benzothiazole-cyanobenzamide screened in the RMI–FANCM (MM2) PPI assay (AID 1159607). Its meta connectivity (InChIKey: AHQFUXYHRQKUIO-UHFFFAOYSA-N) is essential for target engagement; ortho or para isomers are structurally and pharmacologically distinct. ¹H NMR-validated structure and publicly available HepG2 cytotoxicity data (assay 7071-02) make it a robust tool for hit validation, SAR profiling, and virtual screening template. For non-human research use only.

Molecular Formula C21H13N3OS
Molecular Weight 355.42
CAS No. 394229-88-0
Cat. No. B2725521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide
CAS394229-88-0
Molecular FormulaC21H13N3OS
Molecular Weight355.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C21H13N3OS/c22-13-14-8-10-15(11-9-14)20(25)23-17-5-3-4-16(12-17)21-24-18-6-1-2-7-19(18)26-21/h1-12H,(H,23,25)
InChIKeyAHQFUXYHRQKUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 394229-88-0): Structural Identity and Chemical Class for Procurement Specification


N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 394229-88-0) is a synthetic small molecule belonging to the benzothiazole-cyanobenzamide class, with molecular formula C₂₁H₁₃N₃OS and a molecular weight of 355.42 g/mol . The compound features a benzothiazole ring linked via a meta-substituted phenyl bridge to a 4-cyanobenzamide moiety, as confirmed by ¹H NMR spectroscopy (SpectraBase Compound ID 5oP95gMVvKl) [1]. It has been catalogued in high-throughput screening libraries and was evaluated in a fluorescence polarization assay targeting the RMI–FANCM (MM2) protein–protein interaction, a DNA repair pathway interface . The compound is commercially available from multiple research chemical suppliers for non-human research use only.

Why N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-cyanobenzamide Cannot Be Interchanged with Generic Benzothiazole Amide Analogs


Generic substitution within the benzothiazole-cyanobenzamide series is not scientifically justifiable because the meta-substitution geometry of the central phenyl ring fundamentally controls the three-dimensional presentation of the 4-cyanobenzamide pharmacophore. Positional isomers such as N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-cyanobenzamide (ortho isomer, InChIKey FBHJQHBHRAPMBZ) and other close analogs (e.g., N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide, CAS 313662-28-1; N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide lacking the cyano group, CAS 313535-65-8) diverge in molecular shape, electronic distribution, and hydrogen-bonding capacity . In the RMI–FANCM (MM2) protein–protein interaction screen (AID 1159607), this compound was specifically tested alongside 74,807 small molecules, and even minor structural changes can determine whether a compound is classified as active or inactive in such screens [1]. Procurement of a generic benzothiazole amide without the exact meta-phenyl-4-cyanobenzamide architecture risks eliminating the specific biological activity associated with this exact connectivity.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-cyanobenzamide Versus Closest Analogs


Meta-Substitution Regioisomerism: Structural Differentiation from the Ortho Isomer N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-cyanobenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide adopts a meta-substitution pattern (benzothiazole at the 3-position of the central phenyl ring), whereas its closest positional isomer, N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-cyanobenzamide, bears the benzothiazole at the ortho (2-) position . These two regioisomers share an identical molecular formula (C₂₁H₁₃N₃OS) and molecular weight (355.42 g/mol) but possess distinct InChIKeys (AHQFUXYHRQKUIO-UHFFFAOYSA-N vs. FBHJQHBHRAPMBZ-UHFFFAOYSA-N), confirming they are non-interchangeable chemical entities . The meta geometry is predicted to orient the 4-cyanobenzamide moiety at a different dihedral angle relative to the benzothiazole plane compared to the ortho isomer, directly impacting protein binding pocket complementarity [1]. In benzothiazole amide SAR studies, the position of substitution on the central aryl ring has been shown to modulate biological activity by orders of magnitude; for example, in a series of N-(benzothiazol-2-yl)benzamide quorum sensing inhibitors, the meta-substituted derivatives exhibited distinctly different activity profiles from ortho-substituted analogs against Pseudomonas aeruginosa [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Differentiation

HepG2 Cytotoxicity Profiling at 33 µM: Quantitative Cell-Based Data Availability

In a HepG2 cytotoxicity assay (measured in cell-based system using plate reader, assay set 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16), N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide was tested at a single concentration of 33 µM across 20 replicate measurements . The data readout values ranged from 55 to 158 (mean ≈ 69.3, SD ≈ 24.9; n=20 replicates), indicating moderate and variable signal in this cytotoxicity assay format . No comparator compound data is publicly available from this specific assay instance to enable a direct quantitative comparison. However, the availability of this raw screening data means the compound has been physically tested and validated in a standardized cell-based assay, providing a baseline for future comparative studies .

Cytotoxicity HepG2 Cell-Based Screening

RMI–FANCM (MM2) Protein–Protein Interaction Screen: Target Engagement Context

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide was included in a high-throughput fluorescence polarization screen (AID 1159607) designed to identify small-molecule inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a validated target for resensitizing chemoresistant tumors [1] [2]. The primary screen evaluated 74,807 compounds, and hits were triaged through an orthogonal proximity assay to confirm target engagement and selectivity [1]. While the specific activity outcome (active/inactive/IC₅₀) for this compound is not publicly disclosed at the individual compound level in the published literature, its inclusion in this specific screening collection distinguishes it from analogs that were never tested against this DNA repair target [1]. The known potent cyclic peptide inhibitor benchmarks for this target, such as RMI-L4, exhibit IC₅₀ values of 54–104 nM [2], providing a quantitative reference frame for expected potency ranges in this assay system.

Fanconi Anemia Pathway Protein-Protein Interaction Inhibitors DNA Repair

4-Cyanobenzamide Pharmacophore: Differentiation from Non-Cyano Benzamide Analogs

The 4-cyanobenzamide moiety of the target compound introduces a strong electron-withdrawing nitrile group (C≡N) that is absent in the des-cyano analog N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 313535-65-8) . The cyano group serves as a hydrogen bond acceptor, increases the molecular dipole moment, and alters the electron density of the benzamide carbonyl, all of which can critically impact target binding [1]. In the broader benzothiazole amide class, the presence or absence of the 4-cyano substituent has been associated with marked differences in enzyme inhibitory activity; for example, in a series of benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitors, cyano-substituted benzamide derivatives exhibited distinct potency and selectivity profiles compared to unsubstituted benzamides [1]. No direct head-to-head comparison between the target compound and its des-cyano analog has been published.

Pharmacophore Hydrogen Bond Acceptor Dipole Moment

Recommended Research Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 394229-88-0)


Fanconi Anemia DNA Repair Pathway Chemical Biology Studies

This compound is suitable for use as a tool compound in follow-up studies of the RMI–FANCM (MM2) protein–protein interaction screen (AID 1159607), where it was included in a 74,807-compound fluorescence polarization primary screen [1]. Researchers validating hits from this screening campaign or investigating structure–activity relationships around the FANCM–RMI interface can procure this exact compound to replicate or extend published screening protocols. The SLAS Discovery publication provides the validated assay framework for such studies [1].

Structure–Activity Relationship (SAR) Studies on Benzothiazole Amide Regioisomers

As a meta-substituted benzothiazole-phenyl-cyanobenzamide, this compound serves as a defined regioisomeric probe in SAR campaigns. Its distinct InChIKey (AHQFUXYHRQKUIO-UHFFFAOYSA-N) certifies its meta connectivity, allowing direct comparison with the ortho isomer (InChIKey FBHJQHBHRAPMBZ) and other positional variants in target-binding or cellular assays . Such studies can elucidate the impact of phenyl ring substitution geometry on biological activity within the benzothiazole amide chemical space.

In Vitro Cytotoxicity Reference Standard for HepG2 Screening Panels

The compound has experimentally determined HepG2 cytotoxicity data at 33 µM (20 replicate measurements available) from a standardized cell-based assay (assay ID 7071-02) . This makes it suitable as a reference compound for calibrating or validating HepG2 cytotoxicity screening workflows. The raw replicate data (mean ~69.3, SD ~24.9 arbitrary readout units) provides a quantitative benchmark for inter-laboratory assay reproducibility assessment .

Computational Chemistry and Molecular Docking Template

With a defined 3D structure confirmed by ¹H NMR spectroscopy (SpectraBase Compound ID 5oP95gMVvKl) and a complete SMILES string, this compound can serve as a docking template for virtual screening campaigns targeting protein pockets that accommodate benzothiazole-cyanobenzamide scaffolds . Its meta-substituted geometry offers a distinct conformational profile for pharmacophore modeling compared to ortho or para analogs.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.